Tas-106

Cancer Chemotherapy Nucleoside Analogs Cytotoxicity Assays

Tas-106 (also known as 3′-C-ethynylcytidine, ECyd) is a novel cytidine nucleoside analog designed to inhibit RNA synthesis by competitively inhibiting RNA polymerases I, II, and III. It demonstrates potent cytotoxicity across a broad panel of human cancer cell lines and has progressed to Phase I/II clinical evaluation in patients with advanced solid tumors.

Molecular Formula C11H13N3O5
Molecular Weight 267.24 g/mol
CAS No. 180300-43-0
Cat. No. B1671692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTas-106
CAS180300-43-0
Synonyms1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine
1-(3-C-ethynylribopentofuranosyl)cytosine
3'-ethynylcytidine
3-C-ethynyl-cytidine
ECyd cpd
TAS 106
TAS-106
Molecular FormulaC11H13N3O5
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC#CC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O
InChIInChI=1S/C11H13N3O5/c1-2-11(18)6(5-15)19-9(8(11)16)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17)/t6-,8+,9-,11-/m1/s1
InChIKeyJFIWEPHGRUDAJN-DYUFWOLASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tas-106 (CAS 180300-43-0) Procurement Guide: Differentiated Anticancer Nucleoside Analog


Tas-106 (also known as 3′-C-ethynylcytidine, ECyd) is a novel cytidine nucleoside analog [1] designed to inhibit RNA synthesis by competitively inhibiting RNA polymerases I, II, and III [2]. It demonstrates potent cytotoxicity across a broad panel of human cancer cell lines and has progressed to Phase I/II clinical evaluation in patients with advanced solid tumors [3].

Why TAS-106 (CAS 180300-43-0) Cannot Be Replaced by Standard Nucleoside Analogs


Unlike DNA-targeting antimetabolites such as 5-FU and gemcitabine, TAS-106 is a dedicated inhibitor of RNA synthesis [1]. Its distinct mechanism of action and unique intracellular metabolism, which results in the accumulation of its active triphosphate metabolite (ECTP) rather than incorporation into RNA [2], confer activity against cells resistant to DNA-directed therapies [3]. Therefore, substituting TAS-106 with a more common nucleoside analog would fundamentally alter the experimental outcome in models of resistance and RNA-dependent cancer biology.

TAS-106 (CAS 180300-43-0) Comparative Efficacy and Differentiated Mechanism of Action: A Quantitative Evidence Guide


Superior Cytotoxicity of TAS-106 Compared to 5-FU Across a Panel of Human Tumor Cell Lines

TAS-106 demonstrates significantly greater cytotoxic potency than 5-fluorouracil (5-FU) in vitro. The IC50 values for TAS-106 were consistently lower than those for 5-FU across a panel of 10 human tumor cell lines [1].

Cancer Chemotherapy Nucleoside Analogs Cytotoxicity Assays

TAS-106 Retains Full Cytotoxic Potency in Gemcitabine-Resistant Pancreatic Cancer Cells

In a model of acquired gemcitabine (dFdCyd) resistance, TAS-106 exhibits nearly identical cytotoxicity in both parental and resistant cells, whereas the resistant cells display a 2541-fold increase in IC50 for gemcitabine [1].

Drug Resistance Pancreatic Cancer Nucleoside Transport

TAS-106 Demonstrates Sustained In Vivo Tumor Growth Inhibition in Gemcitabine-Resistant Xenografts

In vivo, TAS-106 maintains high antitumor activity against gemcitabine-resistant tumors. The tumor growth inhibition rate for TAS-106 was similar in both parental and resistant xenografts, in stark contrast to gemcitabine, whose efficacy was substantially reduced in the resistant model [1].

Xenograft Models In Vivo Efficacy Pancreatic Cancer

Rapid Phosphorylation and Unique Metabolic Fate of TAS-106 Distinguish it from 5-FU

The intracellular metabolism of TAS-106 differs fundamentally from that of 5-FU. TAS-106 is rapidly phosphorylated to its active triphosphate (ECTP), with minimal incorporation into RNA. In contrast, a significant fraction of intracellular 5-FU remains unchanged or is incorporated into RNA [1].

Drug Metabolism Nucleotide Metabolism Mechanism of Action

TAS-106 Exhibits Prolonged Tumor Retention of Active Metabolites Supporting Intermittent Dosing

Pharmacokinetic studies in tumor-bearing nude rats reveal that TAS-106-derived radioactivity, and its active nucleotides, are selectively retained in tumor tissue for prolonged periods compared to normal tissues. This supports the observed strong antitumor activity with intermittent administration schedules [1].

Pharmacokinetics Pharmacodynamics In Vivo Imaging

TAS-106 (CAS 180300-43-0): Optimal Research and Preclinical Application Scenarios


Investigating Mechanisms of Gemcitabine Resistance in Pancreatic Cancer

TAS-106 is uniquely suited for this application. Its ability to retain full cytotoxic and in vivo antitumor activity in gemcitabine-resistant models (as shown in Section 3, Evidence Items 2 and 3) makes it an essential tool for dissecting resistance pathways and evaluating combination strategies in this clinically relevant setting [1].

Studies Focused on RNA Polymerase Inhibition as a Therapeutic Strategy

As a dedicated inhibitor of RNA polymerases I, II, and III [1], TAS-106 is the agent of choice for research examining the therapeutic impact of global RNA synthesis inhibition, distinct from DNA-directed agents. Its unique metabolic profile (Section 3, Evidence Item 4) further validates its use as a specific tool compound for this mechanism [2].

Preclinical In Vivo Efficacy Studies Utilizing Intermittent Dosing Schedules

The prolonged tumor retention of TAS-106's active metabolites (Section 3, Evidence Item 5) supports its use in xenograft studies with once-weekly or intermittent dosing schedules without loss of efficacy. This property can significantly reduce animal handling and improve study throughput compared to agents requiring more frequent administration [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tas-106

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.